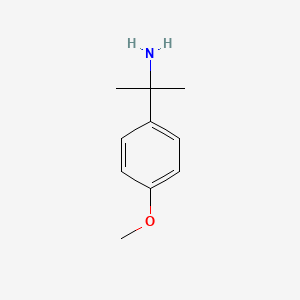

2-(4-Methoxyphenyl)propan-2-amine

描述

Overview of Research Trajectories

The research trajectory for 2-(4-Methoxyphenyl)propan-2-amine appears to be minimal. Unlike its structural relatives, which have been investigated for various biological activities, this specific compound has not emerged as a lead compound or a significant tool in chemical or pharmacological studies. The available information is largely limited to its basic chemical properties and its listing in chemical supplier catalogs. sigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITIBMKMOLMSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451635 | |

| Record name | 2-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30568-44-6 | |

| Record name | 2-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenyl Propan 2 Amine

Advanced Synthetic Routes for 2-(4-Methoxyphenyl)propan-2-amine and its Enantiomers

The preparation of this compound and its stereoisomers can be accomplished using several advanced synthetic approaches. These methods are designed to be efficient and selective, catering to the need for both the racemic mixture and enantiomerically pure forms of the amine.

Reductive Amination Strategies from Aryl Ketone Precursors

A primary and efficient method for synthesizing secondary amines is the reductive amination of ketones. This process involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, the precursor is the aryl ketone, 4-methoxyacetophenone.

The reaction proceeds via the formation of a transient imine species, which is then reduced to the corresponding amine. A common and effective reagent system for this transformation is titanium(IV) isopropoxide (Ti(Oi-Pr)₄) and sodium borohydride (B1222165) (NaBH₄). This method has been shown to be effective for the synthesis of a variety of secondary amines in moderate to excellent yields. The chemoselective nature of the Ti(Oi-Pr)₄-NaBH₄ system allows for the reductive alkylation of ammonia (B1221849) and amines with ketones, yielding the desired products in good yields.

Table 1: Reductive Amination of Ketones

| Ketone Precursor | Amine | Reagent System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone | Ammonia | Ti(Oi-Pr)₄, NaBH₄ | This compound | Good | |

| Various Ketones | Various Amines | Ti(Oi-Pr)₄, NaBH₄ | Various Secondary Amines | up to 98% |

This table summarizes the general applicability of the reductive amination method.

Enantioselective Synthesis via Chiral Resolution Techniques

For applications requiring enantiomerically pure forms of this compound, chiral resolution of the racemic mixture is a common strategy. This involves separating the enantiomers based on their differential interactions with a chiral resolving agent.

A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. google.comnih.gov L-Tartaric acid is a frequently employed resolving agent for this purpose. google.com The process involves reacting the racemic amine with the chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. nih.gov

For instance, the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, a compound structurally related to this compound, has been successfully achieved using derivatives of tartaric acid. google.com This method allows for the isolation of one diastereomer in high yield and enantiomeric purity. google.com The choice of solvent system is crucial and can significantly influence the efficiency of the resolution. google.com Combinations of alcoholic solvents with dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. google.com After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers. nih.govresearchgate.net Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic amines and alcohols through acylation or hydrolysis reactions. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic amine, one enantiomer reacts preferentially with an acyl donor, leading to the formation of an amide, while the other enantiomer remains largely unreacted. This allows for the separation of the acylated and unreacted amine enantiomers. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.gov Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used. nih.govnih.gov The reaction conditions, including the choice of solvent and acyl donor, are optimized to achieve high conversion and enantiomeric excess (ee). nih.govresearchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aromatic Morita-Baylis-Hillman Adducts | P. fluorescens lipase (B570770), CAL-B | Hydrolysis/Transesterification | Enantiopure acetates/alcohols | >90% | nih.gov |

| rac-1-(2-nitrophenoxy)propan-2-ols | Rhizomucor miehei lipase (RML IM) | Acylation | (R)-acetate and (S)-alcohol | 94% (R), 89% (S) | nih.gov |

This table provides examples of lipase-catalyzed kinetic resolutions of structurally related compounds.

Asymmetric Biocatalytic Approaches

Asymmetric biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral amines. mbl.or.kr These methods utilize enzymes to directly produce the desired enantiomer from a prochiral precursor, often with high enantioselectivity.

Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate. mbl.or.krmdpi.com This reaction, termed asymmetric amination, can produce chiral amines with very high enantiomeric excess. nih.govdiva-portal.org For the synthesis of this compound, the prochiral ketone 4-methoxyacetophenone would serve as the substrate.

The reaction mechanism involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which mediates the amino group transfer. mdpi.com A key advantage of this method is the potential to achieve theoretical yields of up to 100% for the desired enantiomer, unlike kinetic resolutions which are limited to a maximum of 50% yield for a single enantiomer. mdpi.com Researchers have successfully applied transaminases for the synthesis of various phenylpropan-2-amine derivatives, achieving high conversions and excellent enantioselectivities (>99% ee). nih.gov The use of immobilized whole-cell biocatalysts containing transaminases is a cost-effective and reusable approach. nih.gov

Table 3: Transaminase-Mediated Asymmetric Synthesis

| Ketone Substrate | Biocatalyst | Amine Donor | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylpropan-2-one derivatives | Immobilized (R)-TAs | (R)-α-methylbenzylamine | (R)-1-Phenylpropan-2-amine derivatives | 88-89% | >99% | nih.gov |

| 4'-substituted acetophenones | Chromobacterium violaceum ω-transaminase variant | (S)-1-phenylethylamine | Corresponding (S)-amines | - | - | diva-portal.org |

This table highlights the effectiveness of transaminases in the asymmetric synthesis of chiral amines.

Whole-Cell Biocatalysis for Enantiopure Amines

The synthesis of enantiomerically pure amines is of significant interest in medicinal chemistry and materials science. Whole-cell biocatalysis has emerged as a powerful and environmentally friendly approach to achieve high enantioselectivity in chemical transformations. nih.govnih.gov This method utilizes intact microbial cells, such as bacteria and yeast, which contain a cascade of enzymes capable of catalyzing complex reactions with high stereospecificity. The use of whole cells offers several advantages over isolated enzymes, including cofactor regeneration and increased operational stability. nih.gov

In the context of producing enantiopure amines, whole-cell biocatalysis can be applied to the asymmetric reduction of prochiral ketones or the resolution of racemic amines. For instance, prochiral ketones can be reduced to the corresponding chiral alcohols, which can then be converted to the desired amine. Various microorganisms are known to possess oxidoreductases that catalyze the reduction of ketones with high enantioselectivity. nih.gov The stereochemical outcome of these bioreductions, whether leading to the (R)- or (S)-enantiomer, is dependent on the specific enzymes present in the chosen microbial strain.

Table 1: Examples of Whole-Cell Biocatalysts in Asymmetric Reductions

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (%) | Reference |

| Metschnikowia koreensis | Acetophenone derivatives | (S)-alcohols | >99 | nih.gov |

| Acetobacter pasteurianus | 2-Octanone | (R)-2-octanol | High | nih.gov |

| Pichia carsonii (WY1) | 1-(Arylsulfanyl)propan-2-ones | (S)-alcohols | >99 | mdpi.com |

| Candida parapsilosis (WY12) | 1-(Arylsulfanyl)propan-2-ones | (S)-alcohols | >99 | mdpi.com |

Stereoselective Alkene Bioreduction Techniques

While not directly a method for the synthesis of this compound from an alkene, stereoselective bioreduction is a relevant concept in the broader context of producing chiral molecules. Bioreduction of carbon-carbon double bonds, catalyzed by ene-reductases found in various microorganisms, is a well-established method for the synthesis of chiral alkanes. This approach, however, is not directly applicable to the synthesis of the target amine from an unsaturated precursor like 2-(4-methoxyphenyl)prop-1-ene, as it would yield the corresponding alkane rather than the amine.

A more relevant application of bioreduction in the synthesis of chiral amines involves the reduction of a related functional group. For example, the enantioselective reduction of 1-(arylsulfanyl)propan-2-ones to the corresponding chiral alcohols has been demonstrated using various yeast strains and recombinant alcohol dehydrogenases. mdpi.com These chiral alcohols can then serve as precursors for the synthesis of enantiopure amines through subsequent chemical transformations.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by the presence of the primary amine group and the methoxy-substituted aromatic ring. These functional groups allow for a variety of chemical transformations, leading to a diverse range of derivatives. purdue.edu

Oxidation Reactions of the Amine Moiety

The primary amine group of this compound can undergo oxidation reactions. The oxidation of primary amines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation can yield imines, oximes, or, with further oxidation, nitro compounds. The electrochemical oxidation of aliphatic amines has been studied, and the products can include imines and other dimeric species. mdpi.com Cytochrome P450 monooxygenases are also known to catalyze the oxidation of C-H bonds, which can be relevant in the biotransformation of such amines. nih.gov

Reduction Reactions of Functional Groups

While the amine group itself is not typically reduced, other functional groups that might be present in derivatives of this compound can be targeted for reduction. For example, if a nitro group were introduced onto the aromatic ring, it could be reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants like sodium borohydride in the presence of a catalyst. organic-chemistry.orgimperial.ac.uk Similarly, if a derivative contained a carbonyl group, it could be reduced to an alcohol using reagents like sodium borohydride. mdpi.compressbooks.pub

Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is generally not susceptible to nucleophilic aromatic substitution (SNAr) under standard conditions. wikipedia.org Aromatic rings are electron-rich and thus resist attack by nucleophiles. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically located ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The methoxy (B1213986) group on the phenyl ring of the target compound is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, under specific and often harsh conditions, or if the ring were modified with appropriate activating groups, nucleophilic substitution could potentially be achieved.

Formation of Schiff Bases and Alkylated Derivatives

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). atlantis-press.comeijppr.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond. eijppr.com The formation of Schiff bases is a versatile method for creating new derivatives with a wide range of potential applications.

Alkylation of the amine is another common derivatization reaction. The nitrogen atom of the primary amine can act as a nucleophile and react with alkyl halides or other electrophilic alkylating agents to form secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Table 2: Common Reactions of this compound

| Reaction Type | Reactant | Product Type | Reference |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | atlantis-press.comeijppr.comresearchgate.net |

| Alkylation | Alkyl Halide | Alkylated Amine | nih.gov |

| Oxidation | Oxidizing Agent | Imine, Oxime, etc. | mdpi.com |

Investigation of By-products and Impurities in Synthesis of this compound Analogs

The formation of by-products and impurities is a common occurrence in chemical syntheses, and their identification and characterization are crucial for ensuring the purity and quality of the final product. In the context of the synthesis of this compound analogs, such as 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA), various impurities have been identified, particularly when employing the Leuckart reaction. nih.govnih.gov

The Leuckart reaction, which typically utilizes formamide (B127407) or ammonium formate (B1220265) as the nitrogen source and reducing agent, is known to generate a range of by-products. nih.govresearchgate.net Studies on the synthesis of 4-methoxyamphetamine (PMA), a structural analog of this compound, via the Leuckart method have identified several key impurities through gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

These impurities arise from side reactions and incomplete conversions during the synthesis process. For instance, the reaction of 4-methoxyphenyl-2-propanone with formamide can lead to the formation of N-formyl intermediates and various condensation products. nih.govnih.gov The specific impurities identified in the synthesis of PMA provide a valuable reference for the potential by-products in the synthesis of other closely related compounds.

A study on the synthesis of 4-methoxymethamphetamine (PMMA) also via the Leuckart reaction further expanded the profile of potential impurities. The synthesis involved the conversion of 4-methoxyphenyl-2-propanone to PMMA, and the resulting mixture was analyzed to identify route-specific compounds. nih.gov

The following interactive data table summarizes the key impurities identified in the Leuckart synthesis of 4-methoxyamphetamine (PMA). nih.gov

| Impurity Name | Molecular Formula | Common Name/Abbreviation |

| Methoxy derivative of N-(beta-phenylisopropyl)benzyl methyl ketimine | C18H21NO | - |

| 1-(4-methoxyphenyl)-N-(4-methoxybenzyl)-2-propanamine | C18H23NO2 | - |

| 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine | C20H27NO | - |

| 1-(4-methoxyphenyl)-N-methyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine | C21H29NO | - |

| 1-(4-methoxyphenyl)-N-formyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine | C21H27NO2 | - |

| Methoxy derivative of N-(beta-phenylisopropyl)benzaldimine | C17H19NO | - |

Further research into the synthesis of 4-methylthioamphetamine (4-MTA), another analog, also utilizing the Leuckart reaction, has revealed a similar pattern of impurity formation, including diastereomeric di-substituted amines and various heterocyclic compounds. researchgate.net

The stereochemistry of impurities is a critical aspect of their characterization, particularly for chiral molecules such as the analogs of this compound. The synthesis of these compounds often results in the formation of stereoisomers, and their separation and identification are essential for a complete impurity profile.

In the investigation of impurities from the Leuckart synthesis of 4-methoxyamphetamine (PMA), several of the identified by-products were found to exist as diastereomeric pairs. nih.gov Specifically, the di-substituted amine impurities were identified as mixtures of (RR/SS) and (RS) diastereomers. This indicates that the stereocenter in the starting material and the newly formed stereocenters in the by-products lead to a complex stereoisomeric mixture.

The stereochemical analysis of these impurities was carried out using a combination of chromatographic and spectroscopic techniques. The identity of these compounds, including their stereochemistry, was confirmed through independent synthesis of reference compounds, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov

The following interactive data table provides details on the stereochemical nature of some of the impurities identified in the synthesis of PMA. nih.gov

| Impurity Name | Diastereomers Identified |

| 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine | (RR/SS) and (RS) |

| 1-(4-methoxyphenyl)-N-methyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine | (RR/SS) and (RS) |

| 1-(4-methoxyphenyl)-N-formyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine | (RR/SS) and (RS) |

The formation of these diastereomeric impurities highlights the complexity of the Leuckart reaction and the importance of thorough analytical characterization of the reaction products. The stereochemical outcome of the synthesis can be influenced by various factors, including the reaction conditions and the nature of the starting materials.

Pharmacological Mechanisms and Biological Activities of 2 4 Methoxyphenyl Propan 2 Amine

Neurotransmitter Receptor Interactions and Modulation

The biological activity of 2-(4-methoxyphenyl)propan-2-amine is significantly defined by its ability to bind to and modulate the function of various neurotransmitter receptors. These interactions are fundamental to its effects on neurotransmission and subsequent physiological and behavioral outcomes.

Dopaminergic pathways are crucial for reward, motivation, motor control, and executive functions. wikipedia.orgyoutube.com There are four major dopamine (B1211576) pathways in the brain: the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways. wikipedia.orgbepharco.com Studies suggest that this compound may influence dopamine pathways. This interaction could involve direct binding to dopamine receptors (of which there are two main families, D1-like and D2-like) or indirect modulation of dopamine release and reuptake. youtube.com For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to ameliorate dopamine depletion in certain experimental models, highlighting the potential for methoxyphenyl-containing compounds to interact with the dopaminergic system. nih.gov

A serotonin (B10506) releasing agent (SRA) is a drug that triggers the release of serotonin from the presynaptic neuron into the synapse. wikipedia.org This action leads to a significant increase in extracellular serotonin levels, much more so than selective serotonin reuptake inhibitors (SSRIs). wikipedia.org Some research has indicated that this compound may act as a serotonergic agent, which could imply a role as an SRA. SRAs can have a range of effects, and some have been investigated for their potential as antidepressants and anxiolytics. wikipedia.org

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Vesicular monoamine transporters (VMATs) then package these neurotransmitters into vesicles for future release. nih.gov Inhibition of these transporters can lead to increased concentrations of neurotransmitters in the synapse. There is a class of drugs known as serotonin-dopamine releasing agents (SDRAs) that induce the release of both serotonin and dopamine. iiab.me While the specific actions of this compound on these transporters are not fully elucidated in the provided context, compounds with similar structures are known to interact with them. For instance, some tryptamine (B22526) derivatives act as dual dopamine-serotonin releasers. iiab.me Furthermore, inhibitors of the vesicular transport of neurotransmitters like acetylcholine (B1216132) and dopamine have been identified, such as 2-(4-phenylpiperidino)cyclohexanol. nih.gov

Enzyme Inhibition and Modulation

Enzymes play a crucial role in the metabolism and breakdown of neurotransmitters. Inhibition of these enzymes can lead to increased levels of the respective neurotransmitters. For example, monoamine oxidase (MAO) is a key enzyme in the degradation of monoamines like serotonin and dopamine. youtube.com Some compounds with structures related to this compound have been investigated for their potential to inhibit enzymes involved in neurotransmitter metabolism. For example, the related compound MMPP has been shown to attenuate the increased activation of monoamine oxidase B (MAO-B) in experimental models. nih.gov The potential for this compound to inhibit enzymes like MAO or cholinesterases, which break down acetylcholine, is an important aspect of its pharmacological profile. nih.gov

Data Tables

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Compound Class/Example | Implied Mechanism | Reference |

| Serotonergic Activity | 1-(4-Methoxyphenyl)propan-2-amine | Interaction with serotonin system | |

| Dopaminergic Modulation | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Protection against dopamine depletion | nih.gov |

| Alpha-Adrenergic Receptor Binding | 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | Binding to α1-adrenergic receptors | nih.gov |

| Serotonin Release | Serotonin Releasing Agents (SRAs) | Induction of serotonin efflux | wikipedia.org |

| Neurotransmitter Transporter Inhibition | 2-(4-phenylpiperidino)cyclohexanol | Inhibition of vesicular acetylcholine transport | nih.gov |

| Enzyme Inhibition | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Attenuation of MAO-B activation | nih.gov |

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. Research into the inhibitory effects of phenethylamine (B48288) derivatives has revealed that structural modifications can lead to selective inhibition of MAO subtypes.

Studies on 4-methoxyphenethylamine (B56431) and its N-methylated derivatives have shown that these compounds inhibit the monoamine oxidase-catalyzed deamination of both tyramine (B21549) and tryptamine. In contrast, the β-hydroxylated counterparts, such as (+/-)-4-methoxy-beta-hydroxyphenethylamine, selectively inhibit the oxidative deamination of tyramine but not tryptamine. worldnewsnaturalsciences.com This suggests that the presence and position of functional groups on the ethylamine (B1201723) side chain are critical for determining the selectivity of MAO inhibition.

Further research into derivatives of 2-propinylamine, another class of amine compounds, has demonstrated that they can act as inhibitors of both MAO-A and MAO-B. nih.gov For instance, N-(8-quinolylmethyl)-N-methyl-2-propinyl amine was found to have a 10-fold higher affinity for MAO-A than for MAO-B, highlighting how the amine substituent can modulate inhibitory activity. nih.gov While direct studies on this compound are limited, the existing literature on related phenethylamines and other amine derivatives suggests its potential as a modulator of MAO activity.

Vesicular Monoamine Transporter-2 (VMAT2) Inhibition

Vesicular monoamine transporter-2 (VMAT2) is a crucial protein responsible for the transport of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. uni.lu This process is essential for proper neuronal communication, and dysfunction of VMAT2 is associated with various neurological and psychiatric disorders. uni.lunih.gov As such, VMAT2 is a significant target for drug development, with inhibitors used to treat conditions like Huntington's disease and tardive dyskinesia. nih.govelifesciences.org

VMAT2 inhibitors work by blocking the transporter, which reduces the amount of neurotransmitter available for release and thereby mitigates unwanted body movements. elifesciences.org The mechanism of some inhibitors, like tetrabenazine, involves trapping the transporter in an occluded state, preventing neurotransmitter binding. elifesciences.orgelifesciences.org

While direct studies on this compound as a VMAT2 inhibitor are not extensively documented, the pharmacophore for VMAT2 inhibition can accommodate related structures. For example, GZ-793A, a potent and selective VMAT2 inhibitor, features a 4-methoxyphenethyl group as part of its structure. nih.gov This structural similarity suggests that derivatives of this compound could potentially be designed to interact with the VMAT2 binding site.

Cell Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cellular processes, including inflammation and cell growth. nih.govnanobioletters.com The persistent activation of STAT3 is implicated in various diseases, making it an important therapeutic target. nanobioletters.commdpi.com

Research has identified a selective inhibitor of STAT3, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), which is structurally related to this compound. nih.govmdpi.com MMPP has been shown to have anti-inflammatory and anti-amyloidogenic effects by directly binding to the STAT3 protein and inhibiting its activation. nih.gov In studies using cellular and animal models of neuroinflammation, MMPP treatment led to a reduction in inflammatory proteins and was associated with neuroprotective effects. nih.govmdpi.com These findings highlight the potential for compounds with a 4-methoxyphenyl (B3050149) moiety to modulate the STAT3 signaling pathway.

Broader Biological Activities and Potential Applications

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The introduction of various chemical moieties to the core structure can lead to compounds with significant activity against bacteria and fungi.

One study focused on the synthesis of amide derivatives containing a cyclopropane (B1198618) ring and a 2-(4-methoxyphenyl) group. nih.gov Several of these compounds exhibited moderate to excellent antifungal activity against Candida albicans. nih.gov Molecular docking studies suggested that these compounds may exert their effect by interacting with the fungal enzyme sterol 14-α demethylase (CYP51), a key target for antifungal drugs. nih.gov

Another area of research involves the synthesis of N-benzamide derivatives. nanobioletters.com While this study did not use the specific amine of interest, it demonstrated that N-substituted benzamides can exhibit potent antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com Furthermore, studies on naphthyridine derivatives, some incorporating a 4-methoxyphenyl group, have also shown promising antimicrobial activity. nih.gov

Table 1: Antimicrobial Activity of Selected Amide Derivatives Containing Cyclopropane

| Compound | Target Organism | Activity (MIC80 in μg/mL) |

|---|---|---|

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

Data sourced from a study on amide derivatives containing cyclopropane. nih.gov

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a critical role in signal transduction, making them a major target for drug discovery. nih.govresearchgate.net These receptors are activated by a wide variety of ligands, including hormones, neurotransmitters, and small molecules like amines. nih.gov Upon activation, GPCRs trigger intracellular signaling cascades, such as the production of second messengers like cyclic AMP (cAMP).

Amines are a well-known class of ligands that can act as agonists at various GPCRs. nih.gov For example, epinephrine (B1671497) binds to the β2-adrenergic receptor, a type of GPCR. researchgate.net While there is a lack of specific research on the direct agonistic activity of this compound at specific GPCRs, its chemical nature as an amine suggests the possibility of interaction with this receptor class. The potential for such interactions opens up another avenue for the exploration of its pharmacological profile.

Analytical Methodologies for the Detection and Characterization of 2 4 Methoxyphenyl Propan 2 Amine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2-(4-Methoxyphenyl)propan-2-amine from complex matrices. The choice between liquid and gas chromatography depends on the analyte's properties, the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and primary aromatic amines. nih.gov For a compound like this compound, reversed-phase HPLC is a common approach. This method separates compounds based on their hydrophobicity.

Method development for primary aromatic amines often involves using C18 columns, which are packed with silica (B1680970) particles bonded with 18-carbon alkyl chains. nih.gov The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid to ensure the amine is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light.

Table 1: Representative HPLC Conditions for Aromatic Amine Analysis

| Parameter | Condition | Purpose |

| Column | C18 or Phenyl-Hexyl | Provides hydrophobic interaction for separation. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Elutes compounds from the column; acid ensures amine protonation. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. nih.govresearchgate.net |

| Detector | UV-Vis Detector | Monitors the column effluent for the analyte based on UV absorbance. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. mdpi.com |

Since this compound is a chiral compound, its enantiomers may exhibit different biological activities. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. mdpi.com This is most effectively achieved using a chiral stationary phase (CSP). mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of a wide range of chiral compounds, including amines. mdpi.com For instance, a method developed for the related compound β-amino-β-(4-methoxyphenyl) propionic acid utilized a (R, R) Whelk-01 column, which is a pi-electron donor-acceptor based stationary phase. researchgate.net The mobile phase in such separations is often a non-polar solvent like hexane (B92381) mixed with an alcohol (e.g., 2-propanol) and a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net

Table 2: Example Chiral HPLC Method Parameters for a Related Phenylamine Compound

| Parameter | Condition | Reference |

| Chiral Stationary Phase | (R, R) Whelk-01 (Pirkle-type) | researchgate.net |

| Column Dimensions | 250 x 4.6 mm, 5 µm particle size | researchgate.net |

| Mobile Phase | n-Hexane : 2-Propanol with Trifluoroacetic Acid (TFA) | researchgate.net |

| Detection | UV at 260 nm | researchgate.net |

| Result | Baseline separation of enantiomers with resolution >2.5 | researchgate.net |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the analysis of primary amines like this compound by GC can be challenging due to their basicity and polarity. h-brs.de These properties can lead to interactions with active sites on the column and in the inlet, resulting in poor peak shape (tailing) and reduced sensitivity. h-brs.de

To overcome these issues, several strategies are employed:

Derivatization: The primary amine group can be reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile derivative (e.g., an amide). h-brs.de This process neutralizes the basicity of the amine, leading to improved chromatographic performance.

Inert Flow Path: Using GC systems with specially deactivated (inert) liners, columns, and seals minimizes analyte interaction and degradation. hpst.cz

Specialized Columns: Columns specifically designed for amine analysis, often with a basic deactivation layer, can provide better peak shapes.

While less common than chiral HPLC for many pharmaceutical amines, chiral GC offers high resolution and speed for the analysis of volatile enantiomers. mdpi.com Separation is achieved using a chiral stationary phase, typically based on derivatized cyclodextrins. gcms.cz These CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers.

For non-volatile or highly polar amines, derivatization is often a necessary step before chiral GC analysis. mdpi.com This can be done in two ways:

Derivatization with an achiral reagent: The enantiomers are derivatized to improve volatility and chromatography, and then separated on a chiral GC column.

Derivatization with a chiral reagent: The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) GC column. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural identification of compounds and their metabolites due to its high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. nih.gov It is a definitive method for identifying and quantifying small molecules like this compound and its metabolites in biological samples. visionpublisher.info

In metabolic studies of related phenethylamine (B48288) compounds, GC-MS is used to identify metabolites following phase I and phase II biotransformation reactions. researchgate.net Common metabolic pathways include hydroxylation of the aromatic ring, O-demethylation of the methoxy (B1213986) group, and N-acetylation of the amine group. researchgate.netnih.gov

For GC-MS analysis, the parent compound and its often more polar metabolites typically require derivatization to increase their volatility. nih.gov This is commonly achieved through acetylation or silylation (e.g., using N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). nih.gov The mass spectrometer then fragments the derivatized molecules in a predictable way, creating a unique mass spectrum or "fingerprint" that allows for positive identification. h-brs.de Studies on thermally labile compounds have shown that using shorter GC columns can reduce compound degradation during analysis. nih.gov

Table 3: Potential Metabolites of this compound for GC-MS Analysis

| Potential Metabolite | Metabolic Reaction | Derivatization for GC-MS |

| 2-(4-Hydroxyphenyl)propan-2-amine | O-Demethylation | Silylation or Acetylation |

| N-Acetyl-2-(4-methoxyphenyl)propan-2-amine | N-Acetylation | May not require derivatization |

| 2-(3-Hydroxy-4-methoxyphenyl)propan-2-amine | Aromatic Hydroxylation | Silylation or Acetylation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary technique for the detection and quantification of this compound in various matrices. The separation is typically achieved using reverse-phase chromatography. A Kinetex C18 column is often employed for the chromatographic separation of related phenethylamine compounds. nih.gov The mobile phase generally consists of a gradient mixture of an aqueous component, such as water with 0.1% formic acid (Solvent A), and an organic component, like acetonitrile with 0.1% formic acid (Solvent B). nih.gov A linear gradient, for instance, from 10% to 90% of the organic solvent, allows for the effective elution and separation of the analyte from other components in the sample. nih.gov

Following chromatographic separation, detection is performed by a mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode, which is effective for ionizing amine-containing compounds. nih.gov The mass spectrometer detects the protonated molecular ion [M+H]⁺ of the compound. For this compound, with a molecular weight of 165.23 g/mol , the protonated ion would be observed at a mass-to-charge ratio (m/z) of approximately 166.12. sigmaaldrich.comuni.lu

Predicted collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge, can further aid in identification. For the [M+H]⁺ ion of this compound, the predicted CCS is 136.0 Ų. uni.lu This data can be used in ion mobility-mass spectrometry for more confident identification.

Table 1: Typical LC-MS Parameters for Analysis of Related Phenethylamines

| Parameter | Value/Description | Reference |

|---|---|---|

| Chromatography Column | Kinetex C18 (50 × 2.1 mm, 2.6 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Precursor Ion (m/z) | ~166.12 ([M+H]⁺) | sigmaaldrich.comuni.lu |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry is an indispensable tool for the identification of metabolites. Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of unknown compounds, which is the first step in structural elucidation. The metabolism of analogous compounds, such as para-methoxyamphetamine (PMA), often involves O-demethylation of the methoxy group to form a hydroxylated metabolite. researchgate.netnih.gov

Therefore, a primary metabolite of this compound is predicted to be 4-(2-aminopropan-2-yl)phenol. HRMS can distinguish the parent compound from its metabolite with high confidence. For example, the neutral monoisotopic mass of the parent compound (C₁₀H₁₅NO) is 165.1154 Da, while the O-demethylated metabolite (C₉H₁₃NO) has a mass of 151.0997 Da. The high mass accuracy of HRMS allows for the assignment of a unique elemental formula to a measured mass, thereby facilitating the identification of biotransformation products in complex biological samples like plasma or urine. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the [M+H]⁺ precursor ion (m/z ≈ 166.1) is isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is dictated by the molecule's structure. A dominant fragmentation pathway for aliphatic amines is the α-cleavage (cleavage of the bond beta to the nitrogen atom). libretexts.org In this case, the quaternary carbon is alpha to the amine. Cleavage of the C-C bond between this quaternary carbon and one of the two methyl groups would result in the loss of a methyl radical (•CH₃, mass 15), producing a highly stable fragment ion at m/z 151.1.

Another characteristic fragmentation involves the cleavage of the benzylic C-C bond, leading to the formation of a methoxybenzyl-type cation. The mass spectrum of the related ketone, 1-(4-methoxyphenyl)-2-propanone, shows a prominent peak at m/z 121, corresponding to the methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺. nist.gov A similar fragmentation could be expected for this compound, potentially leading to a fragment ion around m/z 121 or 136 (loss of the aminopropane moiety). The MS/MS spectrum of its isomer, 4-methoxyamphetamine, shows a significant fragment at m/z 122. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 166.1 | 151.1 | CH₃ (15 Da) | α-cleavage, loss of a methyl radical |

| 166.1 | 149.1 | NH₃ (17 Da) | Loss of ammonia (B1221849) |

| 166.1 | 121.1 | C₃H₈N (58 Da) | Cleavage yielding the methoxybenzyl cation |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two doublets in the range of δ 6.8-7.4 ppm. The three protons of the methoxy (-OCH₃) group would produce a sharp singlet around δ 3.8 ppm. The six protons of the two equivalent geminal methyl (-CH₃) groups would yield a singlet around δ 1.3-1.5 ppm. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is variable and depends on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing furthest downfield. The methoxy carbon itself would be expected around δ 55 ppm. The quaternary carbon attached to the amine and phenyl groups would appear in the δ 50-60 ppm range, while the two equivalent methyl carbons would produce a signal in the δ 25-30 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic C-H (ortho to OCH₃) | ¹H | ~6.9 | Doublet (d) |

| Aromatic C-H (meta to OCH₃) | ¹H | ~7.3 | Doublet (d) |

| Methoxy (-OCH₃) | ¹H | ~3.8 | Singlet (s) |

| Methyl (-C(CH₃)₂) | ¹H | ~1.4 | Singlet (s) |

| Amine (-NH₂) | ¹H | Variable | Broad Singlet (br s) |

| Aromatic C-O | ¹³C | ~158 | - |

| Aromatic C-C(CH₃)₂ | ¹³C | ~135 | - |

| Aromatic C-H | ¹³C | ~114, ~128 | - |

| Methoxy (-OCH₃) | ¹³C | ~55 | - |

| Quaternary C-N | ¹³C | ~55 | - |

| Methyl (-C(CH₃)₂) | ¹³C | ~28 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several key absorption bands. The primary amine (-NH₂) group typically exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic methyl groups would be observed just below and above 3000 cm⁻¹, respectively. The presence of the benzene ring would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Strong C-O stretching from the aryl ether linkage is characteristic and would appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric) ranges.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Amine (R-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl (CH₃) | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O Stretch | 1230 - 1270 |

| Aryl Ether (Ar-O-CH₃) | Symmetric C-O Stretch | 1020 - 1060 |

Stereochemical Analysis Techniques

Stereochemical analysis is employed for chiral compounds, which possess one or more stereocenters and can exist as non-superimposable mirror images (enantiomers). A stereocenter is typically a carbon atom bonded to four different substituent groups.

In the case of this compound, the central carbon atom (C2 of the propane (B168953) chain) is bonded to an amino group (-NH₂), a para-methoxyphenyl group, and two methyl (-CH₃) groups. Because two of the four substituents on this carbon are identical (the two methyl groups), the molecule does not have a stereocenter. Consequently, this compound is an achiral compound and does not have enantiomers. Therefore, stereochemical analysis techniques, such as chiral chromatography, are not applicable or necessary for its characterization. This contrasts with its structural isomer, 1-(4-methoxyphenyl)propan-2-amine, which is chiral and requires such methods for the separation of its enantiomers.

Marfey's Reagent Derivatization

The determination of a compound's stereochemistry is often achieved by derivatizing the molecule with a chiral agent to create diastereomers, which can then be separated using standard chromatographic techniques. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a well-established derivatizing agent for the chiral analysis of primary and secondary amines and amino acids. nih.govnih.gov

The method involves the reaction of the primary amine group of a chiral molecule with Marfey's reagent. fishersci.com This reaction forms diastereomeric derivatives that possess distinct physicochemical properties. nih.gov Specifically, the FDAA derivatives of D-amino acids (or R-enantiomers of amines) tend to be more nonpolar than their corresponding L-amino acid (or S-enantiomer) counterparts, leading to stronger retention on reverse-phase high-performance liquid chromatography (HPLC) columns. fishersci.com This difference in retention time allows for their separation and quantification.

While Marfey's reagent is generally considered suboptimal for broad metabolite screening compared to other agents, its specific utility in resolving enantiomers is highly valuable. nih.gov The derivatization procedure is straightforward and results in derivatives that are stable for analysis. fishersci.com Advanced applications of this method, sometimes referred to as the 'advanced Marfey's method', utilize liquid chromatography/mass spectrometry (LC/MS) for the non-empirical determination of the absolute configuration of various amino-containing compounds. researchgate.net

Table 1: General Protocol for Derivatization with FDAA (Marfey's Reagent)

| Step | Procedure |

| 1. Sample Preparation | Place the amine sample (e.g., ~5 µmol) in a reaction vial. fishersci.com |

| 2. Reagent Addition | Add a solution of FDAA in acetone, followed by a sodium bicarbonate solution. fishersci.com |

| 3. Reaction | Heat the mixture (e.g., at 40°C for 1 hour) to facilitate the derivatization. fishersci.com |

| 4. Quenching | Cool the vial and add hydrochloric acid to stop the reaction. fishersci.com |

| 5. Analysis | The sample containing the formed diastereomers is then ready for HPLC analysis. fishersci.com |

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances, which are molecules that are non-superimposable on their mirror images. saskoer.ca When plane-polarized light is passed through a solution containing a pure enantiomer, the plane of light is rotated either to the right (dextrorotary, (+)) or to the left (levorotary, (-)). saskoer.ca An equal mixture of two enantiomers, known as a racemic mixture, does not rotate plane-polarized light as the rotational effects of each enantiomer cancel each other out. libretexts.org

The compound this compound is achiral and therefore optically inactive. However, for its chiral isomers like 1-(4-methoxyphenyl)propan-2-amine, optical rotation is a key characteristic. The magnitude and direction of rotation are measured using a polarimeter. The specific rotation [α] is a standardized value calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l), according to the formula: [α] = α / (c * l). youtube.com

This measurement is fundamental for determining the enantiomeric excess (ee) or optical purity of a sample, which quantifies the excess of one enantiomer over the other in a mixture. libretexts.orgyoutube.com For instance, if a sample exhibits an optical rotation that is 50% of the value for the pure enantiomer, it is said to have an enantiomeric excess of 50%. libretexts.org

Crystallographic Methods for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While not applicable to the achiral this compound for stereochemical determination, it is the gold standard for its chiral isomers.

To determine the absolute configuration of a chiral amine like 1-(4-methoxyphenyl)propan-2-amine, it can be reacted with a chiral acid of known absolute configuration to form a diastereomeric salt. This salt is then crystallized, and the resulting single crystal is analyzed by X-ray diffraction. The diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the unambiguous assignment of the R or S configuration to the chiral center of the amine. This technique provides conclusive evidence of the molecule's absolute stereochemistry.

Forensic and Bioanalytical Applications

The detection and quantification of novel psychoactive substances (NPS) and their metabolites in biological samples are crucial for forensic toxicology. The analytical methods must be sensitive and specific enough to identify these compounds, often present at very low concentrations, in complex biological matrices.

Detection in Biological Matrices (e.g., Postmortem Samples)

In forensic investigations, particularly in postmortem cases, toxicological analysis is performed to determine the role of drugs or poisons as a contributing factor to the cause of death. europa.eu Biological samples such as blood, urine, vitreous humor, and tissues like the liver and brain are collected and analyzed. nih.govoaji.net The challenges in postmortem toxicology include potential drug degradation and postmortem redistribution, where drug concentrations can change in different parts of the body after death. mdpi.com

The analysis of phenethylamine derivatives, including isomers of methoxyphenylpropanamine, in postmortem samples typically involves an extraction step followed by instrumental analysis. europa.eu Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods used to isolate and concentrate the target compounds from the biological matrix. europa.eu

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for identification and quantification. europa.eunih.gov These methods offer high sensitivity and selectivity. For example, a study detailing analytical methods for various NPS reported the detection of 1-(4-methoxyphenyl)-propan-2-amine (PMA) in postmortem blood, vitreous humour, and pericardial fluid using a GC-MS method following mixed-mode solid-phase extraction. europa.eu LC-MS/MS methods are also widely used for their ability to detect a broad range of substances with high accuracy. researchgate.net

Table 2: Example of NPS Detection in Postmortem Samples

| Analyte | Matrix | Extraction Method | Analytical Technique |

| 1-(4-methoxyphenyl)-propan-2-amine (PMA) | Whole post-mortem blood, vitreous humour, pericardial fluid | Mixed-mode solid phase extraction | GC-MS europa.eu |

| 25I-NBOMe | Peripheral blood, heart blood, urine, vitreous humor, gastric contents, bile, brain, liver | Not specified | HPLC/MS/MS nih.gov |

| Various NPS | Blood, Urine | Solid-phase extraction, Protein precipitation | LC-QTOF-MS, LC-MS/MS europa.euresearchgate.net |

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl Propan 2 Amine and Its Derivatives

Influence of Methoxy (B1213986) Substituent on Aromatic Ring

The substitution pattern on the phenyl ring is a key determinant of the pharmacological activity of phenethylamine (B48288) derivatives. In the case of 2-(4-methoxyphenyl)propan-2-amine, the methoxy (-OCH₃) group at the para-position significantly influences its interaction with biological targets.

The presence and position of a methoxy group can alter a compound's affinity and efficacy at various receptors and transporters. For instance, in the related series of amphetamine analogs, the 4-methoxy substituent, as seen in para-methoxyamphetamine (PMA), is known to confer potent activity as a selective serotonin (B10506) releasing agent (SSRA). This is in contrast to the parent compound, amphetamine, which has a stronger effect on dopamine (B1211576) and norepinephrine (B1679862). The methoxy group, being an electron-donating group, can increase the electron density of the aromatic ring, which may enhance binding to specific sites on monoamine transporters, particularly the serotonin transporter (SERT).

Studies on phenolic acids have also demonstrated that methoxy groups generally enhance biological activities like antioxidant capacity. This is attributed to their electronic effects on the molecule. While the mechanism is different, it underscores the principle that methoxy substitution is a powerful tool for modulating a molecule's biological profile. The position of the methoxy group is also crucial; moving it from the 4-position to the 2- or 3-position can dramatically alter the pharmacological profile, often reducing serotonergic activity and sometimes introducing hallucinogenic properties, as seen in other substituted amphetamines.

Table 1: Influence of para-Substituent on the Activity of Amphetamine Analogs

| Substituent (at para-position) | Compound Name | Primary Mechanism of Action | Notes |

| -H | Amphetamine | Dopamine & Norepinephrine Releaser | The parent compound of the series. |

| -OCH₃ | para-Methoxyamphetamine (PMA) | Selective Serotonin Releasing Agent (SSRA) | Potent serotonergic effects. nih.gov |

| -CH₃ | 4-Methylamphetamine (4-MA) | Serotonin & Dopamine Releaser | A potent central nervous system stimulant. |

| -SCH₃ | 4-Methylthioamphetamine (4-MTA) | Potent and selective serotonin releaser; MAO-A inhibitor | Noted for strong serotonergic effects and significant risks. nih.gov |

| -Br | para-Bromoamphetamine (PBA) | Potent Serotonin Releaser | Used experimentally to study serotonin depletion. |

This table illustrates how modifying the substituent at the 4-position of the phenyl ring alters the primary pharmacological action of amphetamine analogs.

Role of the Amine Moiety in Biological Activity

The amine moiety is the cornerstone of the biological activity of this compound and related compounds. As a primary amine, this functional group is protonated at physiological pH, forming a positively charged ammonium (B1175870) group. This charge is critical for the molecule's interaction with the binding pockets of monoamine transporters (such as SERT, DAT, and NET) and monoamine oxidase (MAO) enzymes. nih.gov

The primary role of the amine group in this class of compounds is to mediate the release of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine from presynaptic neurons. It acts as a substrate for the transporters, being taken up into the neuron. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to their release into the synapse.

Furthermore, the amine group is a target for metabolism by MAO. However, the structure of the phenylpropan-2-amine backbone, particularly the presence of methyl groups on the carbon adjacent to the amine (the α-carbon), provides steric hindrance that inhibits MAO-mediated degradation. This inhibition of MAO can further increase the synaptic concentrations of monoamines. For example, phentermine, the parent compound of the specific molecule (lacking the methoxy group), is known to be an inhibitor of MAO-A, with potencies similar to some antidepressant drugs. nih.gov Any modification, such as N-alkylation or acylation, will change the basicity and steric properties of the amine, drastically altering its biological activity.

Impact of Stereochemistry (R- vs. S-enantiomers) on Activity

A notable structural feature of this compound is that it is achiral. The presence of two identical methyl groups on the alpha-carbon (the carbon atom attached to both the phenyl ring and the amine group) means that no stereocenter exists. This is in contrast to its close structural isomer, para-methoxyamphetamine (PMA), or 1-(4-methoxyphenyl)propan-2-amine, which has a single methyl group at the alpha-position and thus exists as a pair of enantiomers (R- and S-isomers).

Although the title compound is achiral, it is crucial to discuss stereochemistry in the context of its derivatives and isomers, as this property is a major determinant of biological activity in the broader class of phenethylamines. researchgate.net Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often interact differently with the enantiomers of a chiral drug.

For many chiral amphetamine derivatives, one enantiomer is significantly more potent or has a different pharmacological profile than the other. For instance, in the case of cathinone, the S-enantiomer is considered to be more potent than the R-form. Similarly, for many non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, which are also 2-arylpropionic acid derivatives, the S-enantiomer is typically the active inhibitor of cyclooxygenase enzymes, while the R-enantiomer is much less active. nih.gov This highlights that if modifications to the this compound backbone were to introduce a chiral center, the resulting enantiomers would be expected to have distinct biological activities.

Table 2: Enantiospecific Activity in Ketoprofen (a 2-Arylpropionic Acid Derivative)

| Enantiomer | Effect on PGE₂ Production | Effect on Cartilage Destruction |

| (S)-Ketoprofen | Potent Inhibitor | Decreases destruction |

| (R)-Ketoprofen | Much less active | Little to no effect |

This table provides an example of how stereochemistry dictates biological activity in a structurally related class of compounds. Data derived from studies on profens. nih.gov

Modifications to the Phenylpropan-2-amine Backbone

N-Alkylation and N-Substitution Effects

Alkylation of the primary amine group is a common strategy to modulate the pharmacological properties of phenethylamines. The transition from a primary amine (like PMA) to a secondary amine via N-methylation (to form PMMA, or para-methoxymethamphetamine) has profound effects on activity. nih.gov

Table 3: Comparison of a Primary Amine (PMA) and its N-Methylated Analog (PMMA)

| Feature | para-Methoxyamphetamine (PMA) | para-Methoxymethamphetamine (PMMA) |

| Amine Type | Primary (R-NH₂) | Secondary (R-NHCH₃) |

| Primary Action | Selective Serotonin Releasing Agent (SSRA) | Serotonin-Norepinephrine Releasing Agent (SNRA) |

| MAO Inhibition | Yes | Potent MAO-A inhibitor |

| Relative Potency | High potency serotonin releaser | Comparable serotonin depletion to PMA at equivalent doses. nih.gov |

Side-Chain Modifications

The structure of the propane (B168953) side chain is critical for activity. The key difference between the amphetamine series (e.g., PMA) and the phentermine series (to which this compound belongs) is the substitution at the alpha-carbon.

PMA has one methyl group at the alpha-position (α-methyl). The title compound has two methyl groups at the alpha-position (α,α-dimethyl). This gem-dimethyl arrangement, as seen in phentermine, has two major consequences:

Metabolic Stability: The presence of a second methyl group on the alpha-carbon completely blocks the carbon from being oxidized by MAO. This significantly increases the metabolic stability of the compound compared to those with a single α-methyl group.

Pharmacological Profile: The α,α-dimethyl structure generally reduces the potent central stimulant effects associated with amphetamines. While compounds like phentermine are still effective as appetite suppressants, their abuse potential is considered lower than that of amphetamine. This is because the additional steric bulk can alter the way the molecule interacts with monoamine transporters, often reducing its efficacy as a dopamine releaser compared to its effects on norepinephrine. Studies on α-ethylphenethylamine analogs show that such modifications to the side chain result in compounds that are generally less potent than amphetamine but still retain significant biological activity. nih.gov

Design and Synthesis of Analogs for Targeted Receptor Specificity

The SAR principles outlined above provide a roadmap for the rational design and synthesis of new analogs with tailored biological activities. By systematically modifying the this compound scaffold, medicinal chemists can aim to enhance potency for a specific target, improve selectivity, and optimize pharmacokinetic properties.

Key strategies for designing analogs include:

Aromatic Ring Substitution: Moving the methoxy group to the 2- or 3-position, or replacing it with other substituents (e.g., halogens, alkyl groups), could shift the activity profile away from serotonin release and towards other monoamine transporters or receptors. Combining substituents, such as in 2,5-dimethoxy analogs, is another known strategy to explore hallucinogenic or psychedelic activity by targeting 5-HT₂A receptors.

N-Substitution: Introducing different alkyl groups on the amine can fine-tune the compound's lipophilicity and selectivity. Small N-alkyl groups like methyl or ethyl tend to retain activity, while larger or more complex groups could be used to probe the steric constraints of the binding site or to block activity altogether.

Side-Chain Modification: While the α,α-dimethyl group confers metabolic stability, analogs could be synthesized with other groups at this position (e.g., an α-ethyl-α-methyl substitution) to further explore how steric bulk impacts transporter interaction. nih.gov

The synthesis of such analogs often starts from commercially available precursors. For example, the synthesis of phentermine and its derivatives can be achieved through various routes, including starting from benzaldehyde (B42025) or dimethyl benzyl (B1604629) carbinol. nih.gov Similar established synthetic pathways can be adapted to produce a wide array of this compound analogs for pharmacological screening, allowing for the development of compounds with more specific actions, such as selective norepinephrine reuptake inhibitors or agents targeting specific serotonin receptor subtypes.

Computational and In Silico Approaches to SAR

Computational techniques have become indispensable in modern drug discovery and development. For derivatives of this compound, these methods are employed to understand how modifications to the chemical scaffold influence their interaction with specific biological targets. This understanding is crucial for optimizing the pharmacological profile of these compounds.

Molecular Docking and Dynamic Simulation

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. These simulations can predict the conformational changes that occur when a ligand binds to a protein and can help to assess the stability of the resulting complex over time. MD simulations are a powerful tool for studying the kinetic and thermodynamic properties of molecular interactions. semanticscholar.org The application of MD simulations to this compound derivatives would allow for an in-depth analysis of the binding stability and the role of solvent molecules in the interaction.

Table 1: Illustrative Data from Molecular Docking Studies of Related Methoxyphenyl Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | 1GTV | Not Specified | Not Specified |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of SAR studies, DFT calculations are employed to determine various molecular properties of this compound and its derivatives. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. DFT calculations on related methoxyphenyl derivatives have been used to correlate these electronic parameters with their observed biological activities. For instance, a computational study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol utilized DFT with the B3LYP/6-311G+(d,p) level of theory to investigate its electronic properties. openaccesspub.org

The MEP is useful for predicting how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas indicating regions of positive potential (prone to nucleophilic attack).

Table 2: Illustrative DFT-Calculated Properties for a Related Methoxyphenyl Derivative

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | Not Specified | Not Specified | Not Specified |

常见问题

Q. What are the critical safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。